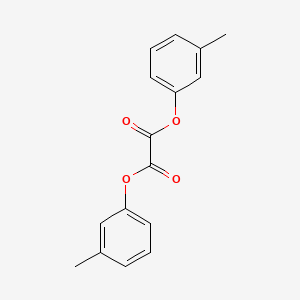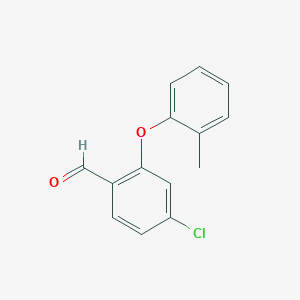![molecular formula C10H11NO B13778567 3,6,7-Trimethylbenzo[d]isoxazole](/img/structure/B13778567.png)
3,6,7-Trimethylbenzo[d]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzisoxazole,3,6,7-trimethyl-(9CI): is an organic compound with the molecular formula C10H11NO It is a derivative of benzisoxazole, characterized by the presence of three methyl groups at the 3, 6, and 7 positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Benzisoxazole,3,6,7-trimethyl-(9CI) can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3,6,7-trimethylsalicylaldehyde with hydroxylamine hydrochloride in the presence of a base can yield the desired benzisoxazole derivative .
Industrial Production Methods: Industrial production of 1,2-Benzisoxazole,3,6,7-trimethyl-(9CI) typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1,2-Benzisoxazole,3,6,7-trimethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its chemical properties.
Substitution: The methyl groups on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1,2-Benzisoxazole,3,6,7-trimethyl-(9CI) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives of benzisoxazole are known for their pharmaceutical applications, such as antipsychotic and anticonvulsant drugs.
Mechanism of Action
The mechanism of action of 1,2-Benzisoxazole,3,6,7-trimethyl-(9CI) and its derivatives involves interactions with specific molecular targets. For instance, some derivatives may act on neurotransmitter receptors in the brain, leading to their use as antipsychotic agents. The compound’s aromatic structure allows it to interact with various biological pathways, influencing cellular processes .
Comparison with Similar Compounds
Benzisoxazole: The parent compound, which lacks the methyl groups present in 1,2-Benzisoxazole,3,6,7-trimethyl-(9CI).
Benzoxazole: A structural isomer with an oxygen atom in place of the nitrogen in the isoxazole ring.
Anthranil: Another isomer with different positioning of the nitrogen and oxygen atoms.
Uniqueness: 1,2-Benzisoxazole,3,6,7-trimethyl-(9CI) is unique due to the specific placement of the methyl groups, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other benzisoxazole derivatives and related compounds .
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
3,6,7-trimethyl-1,2-benzoxazole |
InChI |
InChI=1S/C10H11NO/c1-6-4-5-9-8(3)11-12-10(9)7(6)2/h4-5H,1-3H3 |
InChI Key |
BPPDOSJMPHRGPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NO2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


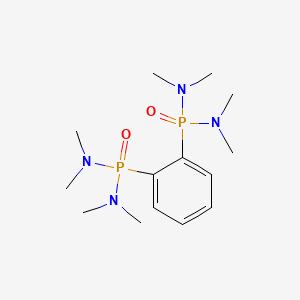

![[2-(Acetylsulfanylmethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B13778505.png)
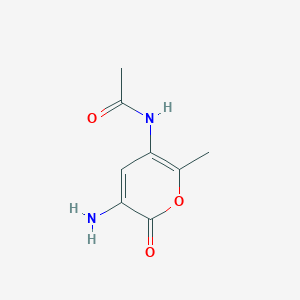
![(E)-but-2-enedioic acid;8-chloro-6-(2-chlorophenyl)-1-[4-(2-methoxyethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B13778512.png)
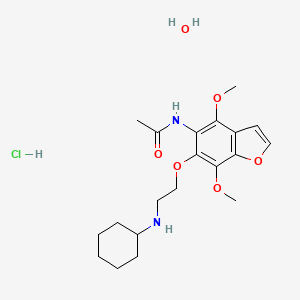
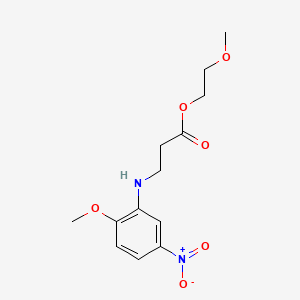
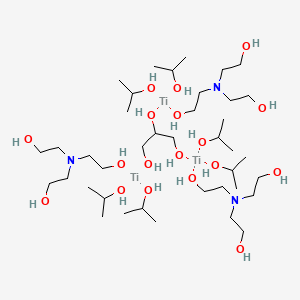
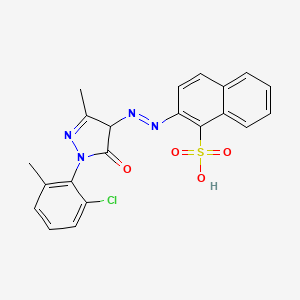
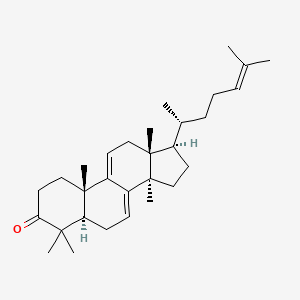
![Tert-butyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13778564.png)
![tetramethylazanium;[(3E,5E)-2,8,8-tricyanoocta-1,3,5,7-tetraenylidene]azanide](/img/structure/B13778570.png)
